molecular formula C7H9ClN2O3 B2473715 4,5,6,7-Tetrahydro-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid;hydrochloride CAS No. 2243504-32-5

4,5,6,7-Tetrahydro-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid;hydrochloride

Cat. No.: B2473715
CAS No.: 2243504-32-5
M. Wt: 204.61
InChI Key: RNVWQYXCOOGQML-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid;hydrochloride is a heterocyclic compound that features a fused oxazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable pyridine derivative with an oxazole precursor in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions tailored to industrial settings can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with potentially diverse properties .

Scientific Research Applications

4,5,6,7-Tetrahydro-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydro-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid;hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid group. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3.ClH/c10-7(11)6-4-1-2-8-3-5(4)12-9-6;/h8H,1-3H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVWQYXCOOGQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=NO2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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